7-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
7-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Functional Group Introduction: The introduction of the chlorophenyl, ethoxy, hydroxy, and nitrophenyl groups can be achieved through various substitution reactions. For example, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the ethoxy group can be added through an etherification reaction.
Final Cyclization and Purification: The final step involves cyclization to form the tetrahydroquinoline structure, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
7-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new therapeutic agents, particularly for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Similar Compounds
7-(2-chlorophenyl)-4-(3-methoxy-4-hydroxy-5-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Similar structure but with a methoxy group instead of an ethoxy group.
7-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxy-5-aminophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of functional groups in 7-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione contributes to its distinct chemical properties and potential applications. The presence of both electron-donating (ethoxy and hydroxy) and electron-withdrawing (nitro and chlorophenyl) groups allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21ClN2O6 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
InChI |
InChI=1S/C23H21ClN2O6/c1-2-32-20-10-13(8-18(23(20)29)26(30)31)15-11-21(28)25-17-7-12(9-19(27)22(15)17)14-5-3-4-6-16(14)24/h3-6,8,10,12,15,29H,2,7,9,11H2,1H3,(H,25,28) |
InChI Key |
ASWADGFAXYRXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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